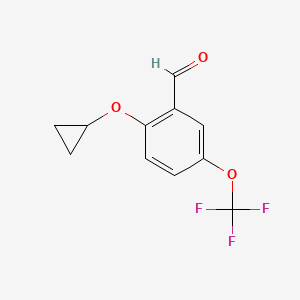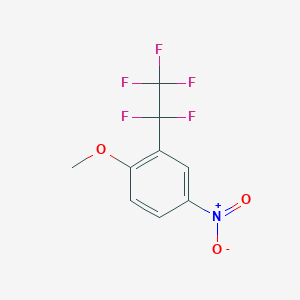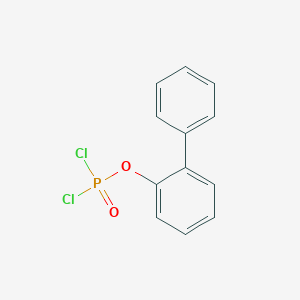
2-Biphenylylphosphorodichloridate
Vue d'ensemble
Description
2-Biphenylylphosphorodichloridate is a chemical compound with the molecular formula C12H9Cl2O2P It is known for its unique structure, which includes a biphenyl group attached to a dichlorophosphinic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylylphosphorodichloridate typically involves the reaction of biphenyl-2-ol with dichlorophosphinic chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Biphenylylphosphorodichloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted biphenyl esters .
Applications De Recherche Scientifique
2-Biphenylylphosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of 2-Biphenylylphosphorodichloridate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release biphenyl-2-ol and dichlorophosphinic acid, which can further react with other molecules. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorophosphinic acid phenyl ester
- Dichlorophosphinic acid methyl ester
- Dichlorophosphinic acid ethyl ester
Uniqueness
2-Biphenylylphosphorodichloridate is unique due to the presence of the biphenyl group, which imparts distinct hydrophobic properties and reactivity compared to other similar compounds. This makes it particularly useful in applications where hydrophobic interactions are important .
Propriétés
Formule moléculaire |
C12H9Cl2O2P |
|---|---|
Poids moléculaire |
287.07 g/mol |
Nom IUPAC |
1-dichlorophosphoryloxy-2-phenylbenzene |
InChI |
InChI=1S/C12H9Cl2O2P/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
DHDKHEFRFQLNCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
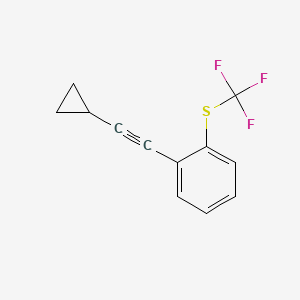
![7-Methyl-10-chloro-thieno[3,4-b][1,5]benzoxazepine](/img/structure/B8322522.png)
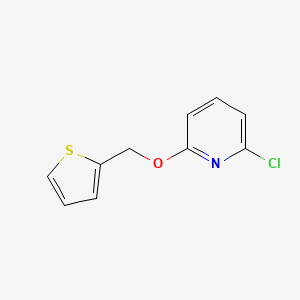

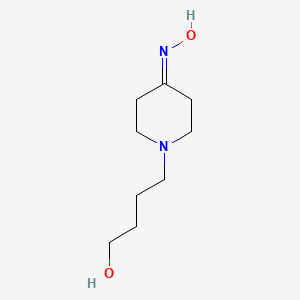

![tert-butyl 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-ylcarbamate](/img/structure/B8322563.png)
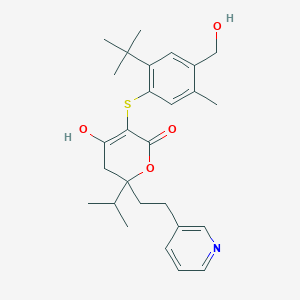
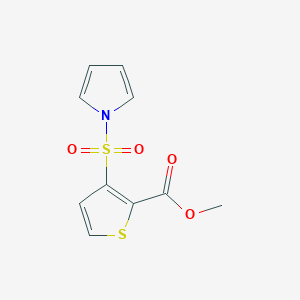
![Benzamide, 2-amino-N-[[4-[(5-bromopyrimidin-2-yl)oxy]3-methylphenyl]aminocarbonyl]-](/img/structure/B8322594.png)
